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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylthiazole

Cat. No.: B1278221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure and biological

performance of 2-bromo-4,5-dimethylthiazole derivatives and related thiazole compounds

that have emerged as significant scaffolds in medicinal chemistry. Thiazole-based compounds

have garnered considerable interest as inhibitors of key signaling pathways implicated in

cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.

This document summarizes crystallographic data, compares biological activity, and provides

detailed experimental methodologies to support further research and development in this area.

Structural and Performance Comparison of Thiazole
Derivatives
The following tables present a comparative overview of the crystallographic data and biological

activity of selected thiazole derivatives. Due to the limited public availability of the X-ray crystal

structure for 2-Bromo-4,5-dimethylthiazole, data for structurally related brominated thiazoles

and biologically active 4-methylthiazole derivatives are provided for a comprehensive

comparison.

Table 1: Crystallographic Data of Selected Brominated Thiazole Derivatives
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Note: Detailed unit cell parameters for 2-Bromo-4-phenyl-1,3-thiazole were not immediately

available in the referenced abstract.

Table 2: Biological Activity of Selected Thiazole Derivatives as EGFR/BRAF Inhibitors
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¹GI₅₀ values represent the concentration causing 50% growth inhibition in a panel of four

human cancer cell lines. ²IC₅₀ values represent the concentration causing 50% inhibition of the

target kinase activity.

Experimental Protocols
Synthesis of 2,3,4-trisubstituted thiazole derivatives
(General Procedure)
This protocol is adapted from the synthesis of thiazole derivatives with EGFR/BRAF inhibitory

activity.[2][3][4]

Method A: Room Temperature

A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092

g) in ethyl acetate (10 mL) is prepared.

Triethylamine (1.5 mmol, 0.15 g) is added to the mixture.

The reaction mixture is stirred at room temperature for 12-18 hours.

The solvent is evaporated under reduced pressure.

The resulting solid is washed with water, filtered, and dried.

The crude product is purified by recrystallization from ethanol.

Method B: Reflux

A mixture of 1,4-disubstituted thiosemicarbazide (1 mmol) and chloroacetone (1 mmol, 0.092

g) in ethanol (10 mL) is prepared.

The reaction mixture is refluxed for 6-10 hours.

The mixture is cooled to room temperature.

The precipitated solid is filtered, washed with cold ethanol, and dried.
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The crude product is purified by recrystallization from ethanol.

Single-Crystal X-ray Diffraction Analysis
The following is a general procedure for obtaining X-ray crystallographic data.

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of

a solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data are

collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source

(e.g., MoKα radiation).

Structure Solution and Refinement: The collected data is processed to solve the crystal

structure using direct methods. The structure is then refined by full-matrix least-squares on

F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling

pathway targeted by thiazole derivatives and a typical experimental workflow for their

characterization.
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Caption: EGFR signaling pathway and the inhibitory action of thiazole derivatives.
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Caption: Experimental workflow for the synthesis and characterization of thiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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